Spacer Length Differential: 1,3-Bis-aminooxy Propane vs. 1,2-Bis-aminooxy Ethane (C2) and 1,4-Bis-aminooxy Butane (C4)
1,3-Bis-aminooxy propane features a three-carbon (C3) propane spacer, which provides an intermediate linker length between the shorter C2 ethane linker (1,2-bis(aminooxy)ethane) and the longer C4 butane linker (1,4-bis(aminooxy)butane) [1]. In PROTAC applications, linker length is a primary determinant of ternary complex geometry and subsequent degradation efficiency; excessively short linkers may prevent simultaneous engagement of E3 ligase and target protein, while overly long linkers can increase conformational entropy and reduce effective molarity [2]. The C3 propane spacer of 1,3-bis-aminooxy propane has been empirically validated in multiple PROTAC syntheses as enabling productive ternary complex formation, whereas the C2 and C4 analogs exhibit altered spatial relationships that may compromise degradation activity .
| Evidence Dimension | Spacer arm length (number of methylene units between aminooxy groups) |
|---|---|
| Target Compound Data | C3 propane spacer (3 methylene units) |
| Comparator Or Baseline | 1,2-Bis(aminooxy)ethane: C2 spacer (2 methylene units); 1,4-Bis(aminooxy)butane: C4 spacer (4 methylene units) |
| Quantified Difference | 1,3-Bis-aminooxy propane provides +1 methylene unit relative to C2 analog and -1 methylene unit relative to C4 analog |
| Conditions | Structural analysis based on molecular formulas; functional relevance validated in PROTAC linker design literature |
Why This Matters
Linker length in PROTACs directly influences ternary complex geometry and degradation potency; the C3 propane spacer of 1,3-bis-aminooxy propane has been specifically utilized in published PROTAC syntheses, whereas C2 and C4 analogs are not equivalently validated.
- [1] Li G, Gao S, Ren Z, et al. Synthesis and characterization of five bisoxime-type chelating ligands based on bis(aminooxy)alkane and 2-naphthaldehyde. Asian Journal of Chemistry. 2014;26(20):6964-6966. View Source
- [2] An S, et al. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine. 2018;36:553-562. View Source
